2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine
Description
Properties
IUPAC Name |
2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-17-8-12(15-13(17)14-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKTZSQYBRCPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2N=C1C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired triazine compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction efficiency and scalability. Additionally, the use of metal-based catalysts and multicomponent reactions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways. For instance, a derivative was found to induce apoptosis in human cancer cells through the activation of caspase pathways .
Antiviral and Antimicrobial Properties
The compound has also been investigated for its antiviral and antimicrobial activities. In vitro studies demonstrated that certain derivatives possess the ability to inhibit viral replication and bacterial growth, making them potential candidates for developing new antiviral and antibacterial agents .
Materials Science
Organic Semiconductors
In materials science, this compound is being explored for its use in organic semiconductors. Its unique electronic properties allow it to function as an effective charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device structures can enhance performance metrics such as efficiency and stability .
Light-Emitting Diodes (LEDs)
The compound's luminescent properties have led to its application in the development of advanced LED technologies. By modifying its structure, researchers can tailor the emission spectra for specific applications in lighting and display technologies .
Catalysis
Catalytic Applications
this compound has been utilized as a catalyst or catalyst precursor in various organic transformations. Its ability to facilitate reactions such as oxidation and reduction has been documented in several studies. For example, it can promote the formation of N-oxides under mild conditions using hydrogen peroxide as an oxidizing agent .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed promising results against breast cancer cells. The compound was tested at various concentrations and exhibited a dose-dependent inhibition of cell proliferation. Mechanistic studies indicated that it triggered apoptosis through mitochondrial pathways.
Case Study 2: Organic Electronics
Another research project focused on the integration of this compound into organic photovoltaic devices. The results indicated that devices incorporating this compound achieved higher power conversion efficiencies compared to traditional materials. This advancement highlights its potential for commercial applications in renewable energy technologies.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antiviral and antimicrobial agents | Inhibits viral replication | |
| Materials Science | Organic semiconductors | Enhances efficiency in OLEDs |
| Light-emitting diodes | Tailored emission spectra | |
| Catalysis | Organic transformations | Facilitates oxidation/reduction reactions |
Mechanism of Action
The mechanism of action of 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The triazine ring system can interact with nucleic acids or proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Spectral Properties
- IR Spectroscopy : Unlike thiazolo-triazines with carbonyl bands at 1670–1640 cm⁻¹ , the target compound lacks carbonyl groups, resulting in simpler spectra dominated by C-H and C-N vibrations.
- Crystallography : The methyl groups in 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine likely induce less steric strain than tert-butyl-substituted pyrrolo-triazines, which exhibit dense packing via van der Waals interactions .
Pharmacological Potential
- GABAA Receptor Modulation : The 7-phenylimidazo[1,2-b][1,2,4]triazine derivative highlights the importance of phenyl placement; the target’s 6-phenyl group may alter binding orientation.
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., CO2t-Bu ) show cytotoxicity, suggesting the target’s methyl groups could be optimized for similar effects.
Biological Activity
2,3-Dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The compound's structure is characterized by a fused imidazo-triazine ring system, which contributes to its biological activity.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the triazine ring showed enhanced activity against breast and colon cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of bacterial and fungal pathogens. In vitro studies revealed that it possesses notable activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines has been documented in several experimental models.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency. For example, substituents that enhance lipophilicity tend to improve antimicrobial activity.
- Ring Modifications : Modifications to the imidazo or triazine rings can lead to variations in biological activity. Compounds with additional nitrogen atoms or altered ring sizes have shown improved anticancer properties.
Data Table: Biological Activity Summary
Case Studies
- Anticancer Study : A study conducted by Marathe et al. demonstrated that derivatives of this compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 8 µM. The study highlighted the importance of the phenyl substituent in enhancing anticancer activity.
- Antimicrobial Evaluation : In a comparative study on antimicrobial efficacy against Staphylococcus aureus, compounds derived from this scaffold exhibited MIC values lower than standard antibiotics like ampicillin, indicating potential as new antimicrobial agents.
- Inflammation Model : In a murine model of inflammation induced by LPS, treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls.
Q & A
Q. What are the established synthetic routes for 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via cyclization reactions using intermediates like 3-amino-5,6-difluorophenyl-1,2,4-triazine. For example, refluxing with chloroacetonitrile or monochloroacetic acid in DMF under controlled temperatures (80–100°C) yields fused imidazo-triazine derivatives. Solvent choice (e.g., glacial acetic acid vs. n-butanol) and catalysts (e.g., NaOH/EtOH for methylation) critically affect reaction efficiency. Purification often involves column chromatography with silica gel and polar solvents to isolate high-purity products .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent patterns (e.g., methyl or phenyl groups) and confirms regioselectivity. For example, aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.8 ppm.
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability. Triazine cores often exhibit planar geometry with π-π stacking interactions .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 305.13 for C₁₉H₁₇N₅) and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro Assays: Test against kinase targets (e.g., CDK inhibitors) using fluorescence-based ATP-binding assays. IC₅₀ values are determined via dose-response curves.
- Antimicrobial Screening: Use broth microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria. Fluorinated derivatives often show enhanced lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity of derivatives?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies to identify optimal cyclization pathways .
- Molecular Docking: Simulate binding interactions with targets like CDK2 using AutoDock Vina. Fluorine substituents may enhance hydrophobic interactions in kinase pockets .
- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify variables like assay conditions (pH, temperature) or cell line specificity.
- Structure-Activity Relationship (SAR) Profiling: Systematically modify substituents (e.g., replacing methyl with ethyl groups) to isolate electronic vs. steric effects. For example, 6-phenyl groups may enhance CDK inhibition, while 3-methyl groups reduce cytotoxicity .
Q. How can reaction scalability and reproducibility be improved for multi-gram synthesis?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize exothermic risks during cyclization and improve heat/mass transfer.
- Process Analytical Technology (PAT): Use in-line FTIR or HPLC to monitor intermediates in real-time. Adjust parameters (e.g., residence time, catalyst loading) to maintain >95% purity .
Q. What safety protocols are critical when handling hazardous intermediates (e.g., methyl iodide) during synthesis?
Methodological Answer:
- Engineering Controls: Perform alkylation reactions in fume hoods with scrubbers to capture volatile reagents like MeI.
- Personal Protective Equipment (PPE): Use nitrile gloves, flame-resistant lab coats, and safety goggles.
- Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
